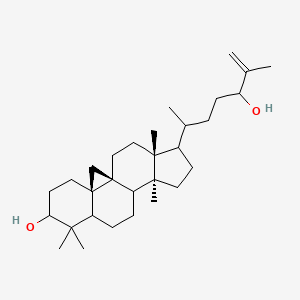
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol is a triterpenoid compound with the molecular formula C30H50O2. It is a derivative of lanosterol, a key intermediate in the biosynthesis of steroids. This compound is known for its unique structure, which includes a cyclopropane ring fused to a steroid nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol typically involves multiple steps starting from simpler steroidal precursors. One common method involves the cyclization of lanosterol derivatives under acidic conditions to form the cyclopropane ring. This is followed by selective hydroxylation at the 3beta and 24 positions using reagents such as osmium tetroxide or selenium dioxide.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. it can be produced on a small scale in specialized laboratories using the synthetic routes mentioned above. The process requires precise control of reaction conditions to ensure the correct formation of the cyclopropane ring and hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups at the 3beta and 24 positions can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for halogenation.
Major Products Formed
Oxidation: Formation of 3-keto-24-hydroxy derivatives or 3,24-diketones.
Reduction: Formation of 3beta,24-dihydroxy derivatives.
Substitution: Formation of 3-chloro-24-hydroxy or 3-bromo-24-hydroxy derivatives.
Scientific Research Applications
9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex steroidal compounds.
Biology: Studied for its role in the biosynthesis of steroids and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in steroid biosynthesis, such as lanosterol synthase. The compound’s unique structure allows it to bind to these enzymes and alter their activity, leading to changes in the levels of various steroidal intermediates.
Comparison with Similar Compounds
Similar Compounds
Cycloartenol: Another triterpenoid with a similar structure but lacking the hydroxyl groups at the 3beta and 24 positions.
Lanosterol: A precursor in the biosynthesis of 9,19-Cyclo-9beta-lanost-25-ene-3beta,24-diol, with a similar steroid nucleus but without the cyclopropane ring.
Cycloartenyl Acetate: A derivative of cycloartenol with an acetate group at the 3beta position.
Uniqueness
This compound is unique due to its cyclopropane ring fused to the steroid nucleus and the presence of hydroxyl groups at the 3beta and 24 positions. These structural features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C30H50O2 |
|---|---|
Molecular Weight |
442.7 g/mol |
IUPAC Name |
(1S,3R,12S,16R)-15-(5-hydroxy-6-methylhept-6-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O2/c1-19(2)22(31)9-8-20(3)21-12-14-28(7)24-11-10-23-26(4,5)25(32)13-15-29(23)18-30(24,29)17-16-27(21,28)6/h20-25,31-32H,1,8-18H2,2-7H3/t20?,21?,22?,23?,24?,25?,27-,28+,29-,30+/m1/s1 |
InChI Key |
MHGLNDDJLDJDBG-ZFWQOEIKSA-N |
Isomeric SMILES |
CC(CCC(C(=C)C)O)C1CC[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)CCC(C5(C)C)O)C)C |
Canonical SMILES |
CC(CCC(C(=C)C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


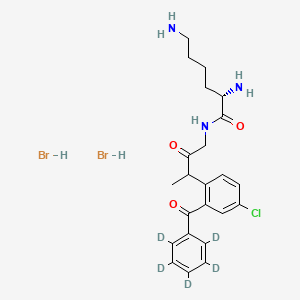

![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
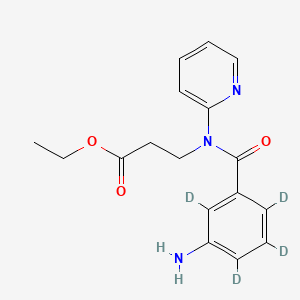
![ethyl 2-[[(1R)-2-[(2S)-2-[[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetate](/img/structure/B12425243.png)
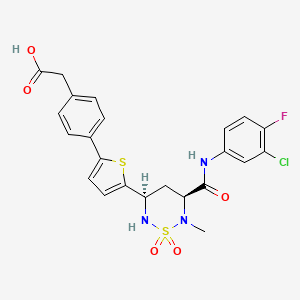

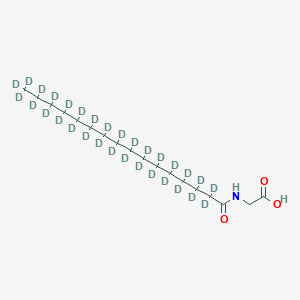

![2-[(4S,10S,16S,22S)-4-(4-aminobutyl)-16-benzyl-18-(2-cyclopropylacetyl)-12-[2-(3,5-dimethoxyphenyl)acetyl]-10,22-bis(2-methylpropyl)-6-(2-naphthalen-2-ylacetyl)-2,8,14,20,25-pentaoxo-28-thia-3,6,9,12,15,18,21,24-octazabicyclo[28.2.2]tetratriaconta-1(32),30,33-trien-24-yl]acetamide](/img/structure/B12425258.png)
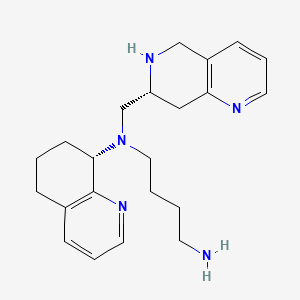
![(2-methoxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12425265.png)
![Butanedioic acid;4-[7-[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]imidazo[1,2-a]pyridin-3-yl]-2-[(3-fluorophenyl)methoxy]benzamide](/img/structure/B12425270.png)
![7-Hydroxy-3-[(4-hydroxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12425275.png)
